2-chloro-N-methyl-N-nitrosoaniline
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Overview
Description
Preparation Methods
The synthesis of 2-chloro-N-methyl-N-nitrosoaniline typically involves the N-nitrosation of 2-chloro-N-methylaniline. One common method is to react 2-chloro-N-methylaniline with nitrous acid under acidic conditions . The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent decomposition of the nitroso compound . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-chloro-N-methyl-N-nitrosoaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding nitro compounds under specific conditions.
Reduction: Reduction reactions can convert the nitroso group to an amine group.
Substitution: The chloro group in the compound can be substituted by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like sodium methoxide for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-methyl-N-nitrosoaniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-N-nitrosoaniline involves its interaction with molecular targets and pathways. The nitroso group in the compound can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied.
Comparison with Similar Compounds
2-chloro-N-methyl-N-nitrosoaniline can be compared with other similar compounds, such as:
2-chloro-N-methylaniline: This compound lacks the nitroso group and has different reactivity and applications.
N-methyl-N-nitrosoaniline: This compound lacks the chloro group and has distinct chemical properties and uses.
2-chloro-N-nitrosoaniline: This compound lacks the methyl group and exhibits different reactivity and applications.
Properties
CAS No. |
4461-96-5 |
---|---|
Molecular Formula |
C7H7ClN2O |
Molecular Weight |
170.6 |
Purity |
95 |
Origin of Product |
United States |
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